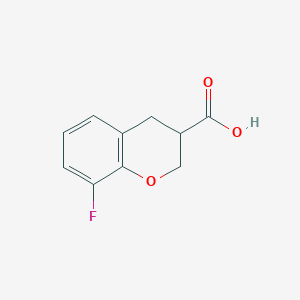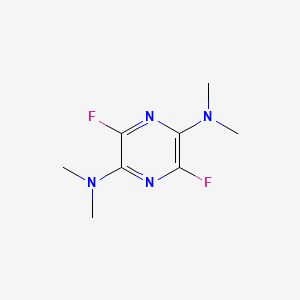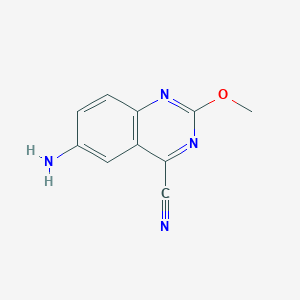
Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-シアノ-5-ヒドロキシ-2-メチル-1H-ピロール-3-カルボン酸エチルは、シアノ基、ヒドロキシ基、カルボン酸基が置換したピロール環を特徴とする複素環式化合物です。
2. 製法
合成経路と反応条件: 4-シアノ-5-ヒドロキシ-2-メチル-1H-ピロール-3-カルボン酸エチルの合成は、通常、適切な前駆体の環化を制御された条件下で行います。一般的な方法の1つは、アセト酢酸エチルとシアノアセトアミドを塩基の存在下で反応させた後、環化し、続いて官能基修飾を行う方法です。
工業的製法: 本化合物の工業的生産は、同様の合成経路を用いる場合がありますが、規模が大きくなり、収率と純度が向上しています。連続式反応器や自動システムの使用は、プロセス効率とスケーラビリティを向上させることができます。
反応の種類:
酸化: ヒドロキシ基は、適切な条件下でカルボニル基に酸化される可能性があります。
還元: シアノ基は、水素化アルミニウムリチウムなどの還元剤を使用してアミン基に還元することができます。
置換: ヒドロキシ基は、求核置換反応を受けて、さまざまな誘導体を形成することができます。
一般的な試薬と条件:
酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。
還元: 水素化アルミニウムリチウムまたはパラジウム触媒による水素化。
置換: 塩基の存在下でのハロアルカンまたはアシルクロリド。
主要生成物:
酸化: ケト誘導体の形成。
還元: アミン誘導体の形成。
置換: アルキル化またはアシル化誘導体の形成。
4. 科学研究における用途
4-シアノ-5-ヒドロキシ-2-メチル-1H-ピロール-3-カルボン酸エチルは、科学研究においていくつかの用途があります。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性を持つ生物活性分子としての可能性を調査されています。
医学: 特に酵素阻害剤の設計における薬物開発における潜在的な使用を検討しています。
産業: 染料、顔料、その他の特殊化学品の合成に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with cyanoacetamide in the presence of a base, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of a keto derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
4-シアノ-5-ヒドロキシ-2-メチル-1H-ピロール-3-カルボン酸エチルの作用機序は、その特定の用途によって異なります。医薬品化学では、特定の酵素を阻害したり、受容体や核酸などの生体標的に作用したりすることで作用する可能性があります。シアノ基やヒドロキシ基などの官能基の存在により、水素結合、静電相互作用、共有結合修飾による相互作用が可能になります。
類似化合物:
4-ヒドロキシ-2-メチル-1H-ピロール-3-カルボン酸エチル: シアノ基がないため、反応性と生物活性に影響を与える可能性があります。
4-シアノ-2-メチル-1H-ピロール-3-カルボン酸エチル: ヒドロキシ基がないため、溶解性と生体標的との相互作用に影響を与える可能性があります。
4-シアノ-5-ヒドロキシ-1H-ピロール-3-カルボン酸エチル: メチル基がないため、立体特性と反応性に影響を与える可能性があります。
独自性: 4-シアノ-5-ヒドロキシ-2-メチル-1H-ピロール-3-カルボン酸エチルは、官能基の組み合わせにより、反応性と安定性のバランスが取れているため、独自性があります。そのため、さまざまな合成用途における汎用性の高い中間体であり、薬物開発における有望な候補です。
類似化合物との比較
Ethyl 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate: Lacks the cyano group, which may affect its reactivity and biological activity.
Ethyl 4-cyano-2-methyl-1H-pyrrole-3-carboxylate: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
Ethyl 4-cyano-5-hydroxy-1H-pyrrole-3-carboxylate: Lacks the methyl group, which may alter its steric properties and reactivity.
Uniqueness: Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and a promising candidate for drug development.
特性
分子式 |
C9H10N2O3 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C9H10N2O3/c1-3-14-9(13)7-5(2)11-8(12)6(7)4-10/h11-12H,3H2,1-2H3 |
InChIキー |
NHWVQGFDMLWKIQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C1C#N)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Furo[3,4-f]quinazoline-7,9-dione](/img/structure/B11901025.png)







![2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B11901069.png)


![3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile](/img/structure/B11901082.png)
